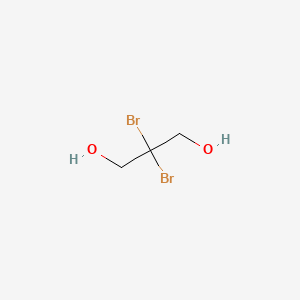
Ethyl (2H-1,3-benzoxathiol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2H-1,3-benzoxathiol-2-yl)acetate is an organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiol ring and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2H-1,3-benzoxathiol-2-yl)acetate typically involves the reaction of 2-mercaptobenzoxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2H-1,3-benzoxathiol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Esters, amides.
Scientific Research Applications
Ethyl (2H-1,3-benzoxathiol-2-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2H-1,3-benzoxathiol-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- Ethyl (2H-1,3-benzoxazol-2-yl)acetate
- Ethyl (2H-1,3-benzothiazol-2-yl)acetate
- Ethyl (2H-1,3-benzoxazin-2-yl)acetate
Comparison: Ethyl (2H-1,3-benzoxathiol-2-yl)acetate is unique due to the presence of the oxathiol ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
62675-20-1 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxathiol-2-yl)acetate |
InChI |
InChI=1S/C11H12O3S/c1-2-13-10(12)7-11-14-8-5-3-4-6-9(8)15-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
FFYQHIPHBPWZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1OC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)

![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)




![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
